molecular formula C22H21N3O3 B2945250 2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326928-60-2

2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2945250
CAS No.: 1326928-60-2
M. Wt: 375.428
InChI Key: PONSZTOQWHFNKX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heterocyclic core. The compound features a 3,4-dimethoxyphenyl substituent at position 2 and a 2-methylbenzyl group at position 3. This structural arrangement confers unique physicochemical properties, including enhanced solubility due to the methoxy groups and steric bulk from the benzyl moiety.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-6-4-5-7-17(15)14-24-10-11-25-19(22(24)26)13-18(23-25)16-8-9-20(27-2)21(12-16)28-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONSZTOQWHFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Formation of the pyrazine ring: This involves the cyclization of the pyrazole intermediate with appropriate reagents.

    Functionalization: Introduction of the 3,4-dimethoxyphenyl and 2-methylbenzyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolo-pyrazinone derivatives are highly tunable scaffolds. Key structural variations include substitutions at positions 2 and 5, which significantly influence bioactivity and pharmacokinetics. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 2 / Position 5) Molecular Weight (g/mol) Key Features Reference ID
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Cl-C₆H₄ / 3,4-(OCH₃)₂-C₆H₃-CH₂CH₂ 411.88 Triclinic crystal system; dihedral angles critical for intermolecular interactions .
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-F-C₆H₄ / 2-F-C₆H₄-CH₂ 379.36 Fluorine atoms enhance metabolic stability; hydroxymethyl improves solubility .
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-OEt-C₆H₄ / CH₂-SO₂-CH₃ 363.44 Sulfonyl group enhances electrophilicity; ethoxy improves lipophilicity .
2-(o-Tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338664-59-7) o-Tolyl / H 239.28 Minimal substitution; baseline scaffold for SAR studies .

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability : Fluorinated analogs (e.g., 5-(2-fluorobenzyl) derivatives) exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .
  • Prodrug Potential: Dihydropyrazolo-pyrazinones (e.g., compound in ) show improved bioavailability but lack prodrug utility due to resistance to glutathione (GSH) adduct formation .
  • Synthetic Yield : The 2-(4-chlorophenyl) analog () was synthesized in 57% yield via a one-pot reaction, outperforming microwave-assisted methods (e.g., 45% yield in ) .

Research Findings and Implications

Crystal Structure Insights : The 2-(4-chlorophenyl) analog () adopts a distorted boat conformation, with intermolecular C–H⋯O and C–H⋯π interactions stabilizing its crystal lattice. This structural rigidity may limit conformational flexibility during target binding .

Synthetic Optimization : Sodium carbonate-mediated cyclization () offers higher regioselectivity compared to acetic anhydride-based methods () .

Bioisosteric Replacements : Replacing methoxy groups with fluorine (e.g., in ) maintains aromatic π-stacking while reducing oxidative metabolism .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a novel class of pyrazolo derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthesis pathway includes:

  • Formation of the Pyrazolo Ring : Utilizing phenyl hydrazine to react with appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the 3,4-dimethoxyphenyl and 2-methylbenzyl groups through electrophilic aromatic substitution or nucleophilic addition.

The detailed mechanism often includes microwave-assisted reactions to enhance yields and reduce reaction times.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of pyrazolo derivatives. For example, the DPPH assay indicated that this compound exhibits moderate antioxidant activity with an IC50 value of approximately 194.06 ± 7.88 µg/mL , suggesting its potential role in scavenging free radicals .

Anticancer Activity

Pyrazolo compounds have been extensively studied for their anticancer properties. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound has significant cytotoxic effects against breast cancer (MCF-7) and other cancer cell lines, highlighting its potential as an anticancer agent.

The mechanism through which pyrazolo derivatives exert their anticancer effects often involves:

  • Inhibition of Key Enzymes : Many pyrazolo compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

  • Study on Antitumor Activity : A recent study demonstrated that a related pyrazolo compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM , indicating potent antitumor activity .
  • Evaluation Against Mycobacterium tuberculosis : Other derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM , suggesting potential applications in treating tuberculosis .

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